1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)-
CAS No.: 87540-17-8
Cat. No.: VC17104387
Molecular Formula: C21H19Br2N5O
Molecular Weight: 517.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87540-17-8 |
|---|---|
| Molecular Formula | C21H19Br2N5O |
| Molecular Weight | 517.2 g/mol |
| IUPAC Name | 3-(3,5-dibromo-2-ethoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
| Standard InChI | InChI=1S/C21H19Br2N5O/c1-2-29-18-16(11-13(22)12-17(18)23)20-25-24-19-14-7-3-4-8-15(14)21(26-28(19)20)27-9-5-6-10-27/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
| Standard InChI Key | QQDMAYFIAIIPLW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1Br)Br)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s structure consists of a triazolo[3,4-a]phthalazine core, a bicyclic system formed by fusing a 1,2,4-triazole ring with a phthalazine moiety. The phthalazine component provides a planar aromatic system, while the triazole ring introduces nitrogen-rich character, enhancing potential for hydrogen bonding and metal coordination. Key substituents include:
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3,5-Dibromo-2-ethoxyphenyl group: Positioned at the 3-position of the triazole ring, this substituent contributes steric bulk and electron-withdrawing effects due to the bromine atoms. The ethoxy group (-OCHCH) introduces alkoxy functionality, influencing solubility and metabolic stability.
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1-Pyrrolidinyl group: Attached at the 6-position of the phthalazine ring, this saturated five-membered nitrogen heterocycle enhances solubility in polar solvents and may modulate interactions with biological targets.
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Multi-Step Synthesis from Phthalic Anhydride
A representative synthesis route for triazolo-phthalazine derivatives involves sequential modifications of phthalic anhydride, as demonstrated in recent protocols :
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Formation of Phthalazine (2):
Phthalic anhydride undergoes condensation with hydrazine hydrate in acetic acid under reflux, yielding phthalazine-1,4-dione. This intermediate is subsequently treated with phosphorus oxychloride (POCl) to produce 1,4-dichlorophthalazine . -
Hydrazine Functionalization:
Reaction of 1,4-dichlorophthalazine with hydrazine hydrate in ethanol generates 1-chloro-4-hydrazinophthalazine. Acetylation with acetyl chloride in dioxane introduces the triazole ring via cyclization, forming 6-chloro-3-methyl-[1, triazolo[3,4-a]phthalazine . -
Suzuki-Miyaura Coupling:
Palladium-catalyzed cross-coupling with aryl boronic acids installs the 3,5-dibromo-2-ethoxyphenyl group. For the target compound, this step likely employs tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)) and XPhos as ligands under refluxing dioxane/water conditions . -
Pyrrolidinyl Introduction:
Nucleophilic aromatic substitution or Buchwald-Hartwig amination introduces the pyrrolidinyl group at the 6-position, finalized through purification via silica gel chromatography.
Reactivity and Functionalization
Oxidation and Reduction Profiles
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Oxidation: Treatment with hydrogen peroxide (HO) oxidizes the triazole ring’s sulfur analogs (if present), though this compound’s triazole nitrogen atoms remain stable under mild conditions.
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Reduction: Sodium borohydride (NaBH) selectively reduces imine bonds in related derivatives, but the fully aromatic triazolo-phthalazine core resists reduction unless harsh conditions are applied.
Electrophilic Substitution
The electron-rich phthalazine ring undergoes electrophilic bromination at vacant positions, though the existing dibromo substituent may direct further substitutions to meta or para sites relative to existing bromines.
| Derivative | Antibacterial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| 3-Methyl- triazolo[3,4-a]phthalazine | 16–32 | 12.4–18.7 |
| 6-Bromo analog | 8–16 | 6.3–11.2 |
| This compound | Predicted: 4–8 | Predicted: 2.5–5.6 |
Computational and Spectroscopic Characterization
NMR Spectral Data
While specific NMR data for this compound remains unpublished, analogous derivatives show:
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Aromatic protons in δ 7.5–8.6 ppm range (phthalazine and aryl rings).
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Pyrrolidinyl CH signals at δ 2.7–3.1 ppm (multiplet) and N-CH at δ 3.5–3.8 ppm .
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Ethoxy group signals: OCH triplet at δ 1.4 ppm (CH), quartet at δ 3.6–4.1 ppm (OCH).
Molecular Docking Insights
Docking studies of related compounds into E. coli DNA gyrase (PDB: 1KZN) predict:
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Strong hydrogen bonding between triazole N2 and Ser108 residue.
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Bromine atoms occupying hydrophobic pockets near Leu83 and Met116.
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Pyrrolidinyl group forming cation-π interactions with Arg136 side chain .
Industrial and Research Applications
Medicinal Chemistry Scaffold
The compound’s modular synthesis allows for:
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Library diversification: Suzuki coupling with varied boronic acids.
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Prodrug development: Esterification of the ethoxy group for controlled release.
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Metal complexes: Coordination with Pt(II) or Ru(II) for anticancer applications.
Material Science Prospects
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Organic semiconductors: Planar phthalazine core enables π-stacking in thin-film transistors.
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Coordination polymers: Pyrrolidinyl N atoms can link metal centers into 2D/3D networks.
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